molecular formula C21H26N2O4S B2826424 4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946325-76-4

4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2826424
CAS No.: 946325-76-4
M. Wt: 402.51
InChI Key: MDKAHCFGCKLLOR-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” appears to contain several functional groups. It has an ethoxy group (an ether), a methyl group (an alkane), a propyl group (an alkane), a tetrahydroquinolin group (a heterocyclic compound), and a benzenesulfonamide group (an aromatic compound with a sulfonamide). Each of these groups will contribute to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzene ring. The presence of the ether and sulfonamide groups could potentially allow for hydrogen bonding, which would impact the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ether group could make it relatively polar, impacting its solubility in different solvents. The sulfonamide group could potentially form hydrogen bonds, influencing its boiling and melting points .

Scientific Research Applications

Molecular Structure and Interactions

One notable application is in the elucidation of molecular structure and interactions, as demonstrated by compounds with similar structural characteristics. For instance, a study on gliquidone, a related compound, showcases its molecular structure, revealing intramolecular and intermolecular hydrogen bonding patterns. This insight is crucial for understanding drug-receptor interactions and the design of new therapeutic agents (Gelbrich, Haddow, & Griesser, 2011).

Antitumor Activity

Another significant application area is in the development of antitumor agents. Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives have shown potent efficacy, surpassing that of known drugs like Doxorubicin, indicating their potential as new anticancer treatments (Alqasoumi et al., 2010).

Beta3 Adrenergic Receptor Agonism

Research on tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety has identified compounds as potent, selective agonists for the human beta3 adrenergic receptor. These findings contribute to the development of treatments for metabolic disorders, showcasing the therapeutic potential of such compounds (Parmee et al., 2000).

Nonlinear Optical Properties

The synthesis and characterization of derivatives with substituted benzenesulfonate groups have been explored for their nonlinear optical properties. Such studies are pivotal for the advancement of optical materials and technologies, including optical limiting applications (Ruanwas et al., 2010).

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-12-23-19-9-7-17(14-16(19)6-11-21(23)24)22-28(25,26)18-8-10-20(27-5-2)15(3)13-18/h7-10,13-14,22H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAHCFGCKLLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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